BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Guide to AGN-195183 In
Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AGN-195183

Cat. No.: B1672190

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the performance of AGN-195183, a potent and selective retinoic acid
receptor alpha (RARa) agonist, with other therapeutic alternatives. The focus is on its potential
use in combination with other chemotherapy agents, supported by available experimental data.

AGN-195183 (also known as IRX195183) is an orally bioavailable retinoid that activates RARaq,
a nuclear receptor that plays a crucial role in cell differentiation and proliferation.[1] By binding
to and activating RARa, AGN-195183 promotes the transcription of genes that induce cellular
differentiation and apoptosis, thereby inhibiting tumor growth.[1] Preclinical studies have
demonstrated its anti-tumor activity in breast cancer and leukemia models.[2]

Monotherapy and Combination Therapy Landscape

While direct clinical data on AGN-195183 in combination with conventional chemotherapy
agents is limited, a phase 1 study has evaluated its use as a single agent in patients with
relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[3]
[4] To provide a comparative landscape, this guide will also detail a clinical trial of another
selective RARa agonist, SY-1425, in combination with the chemotherapy agent azacitidine.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials of AGN-195183 as
a monotherapy and a related RARa agonist in a combination therapy setting.
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Table 1: Clinical Trial Data for AGN-195183 (IRX195183) Monotherapy in Relapsed/Refractory
AML/MDS

Parameter Value Reference
Phase 1 [3]
_ _ Relapsed/Refractory AML and
Patient Population [3]
MDS

Dosing 50 mg or 75 mg daily [4]

Number of Patients 11 [3]

Efficacy

Morphological Complete
Remission with Incomplete 1 patient [4]

Hematologic Recovery

Stable Disease or Better 4 patients (36%) [4]

Hypertriglyceridemia, fatigue,
Common Adverse Events [4]
dyspnea, edema

Table 2: Clinical Trial Data for SY-1425 (RARa Agonist) in Combination with Azacitidine in
RARA-Overexpressing Relapsed/Refractory AML
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Parameter Value Reference

Phase 2 [5]

) ) RARA-overexpressing,
Patient Population [5]
relapsed/refractory AML

SY-1425: 6 mg/m2/day orally
(days 8-18); Azacitidine: 75

Dosing [5]
mg/mz IV/SC (days 1-7) of a
28-day cycle
Number of Patients 28 [5]
Efficacy

Not explicitly stated, but
Overall Response Rate ] L [5]
showed "encouraging activity"

Median Time to Response 1.4 months [5]

Transfusion Independence 30% (6 of 20 patients)

Well-tolerated with no

increased toxicity compared to
Safety i [5]

expected from either agent

alone

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of
research findings.

Phase 1 Clinical Trial of AGN-195183 (IRX195183) in
Relapsed/Refractory AML/MDS[3]

o Study Design: This was a single-center, single-arm, prospective phase 1 dose-escalation
study. The primary objectives were to assess the safety and tolerability of IRX195183 and to
determine the maximum tolerated dose (MTD).

» Patient Population: Patients with relapsed or refractory AML or high-risk MDS.
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Treatment: Oral IRX195183 was administered daily in 28-day cycles at two dose levels: 50
mg and 75 mg. Patients with stable disease or better could continue treatment for up to four
additional cycles.

Safety and Efficacy Assessments: Adverse events were monitored continuously. Efficacy
was evaluated based on bone marrow biopsies and peripheral blood counts.

Pharmacodynamics: Plasma samples from patients were collected to assess the in vitro
differentiation capacity of the NB4 leukemic cell line.

Preclinical Comparison of AGN-195183 (NRX195183) and
ATRA in a Murine AML Model[6]

Cell Culture: AML1-ETO-expressing murine bone marrow progenitor cells were cultured.
Treatment: Cells were treated with either ATRA or NRX195183.
Clonogenicity Assay: The in vitro clonogenicity of the treated cells was assessed.

Flow Cytometry and Morphological Analysis: The differentiation status of the cells was
evaluated using flow cytometry and morphological analysis.

In Vivo Model: An AE9a in vivo murine model was used to assess the effects of NRX195183
on myeloid differentiation.

Gene Expression Analysis: Gene expression profiling was performed on ATRA-treated cells.

Visualizing Molecular Pathways and Experimental
Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and

experimental workflows.
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Caption: AGN-195183 Signaling Pathway.
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Caption: General Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemotherapy-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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